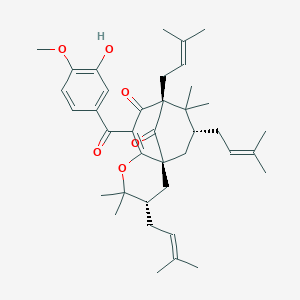

14-methoxy IG (isogarcinol)

Description

14-Methoxy isogarcinol (14-methoxy IG, LTK-14) is a synthetic derivative of isogarcinol, a natural polyisoprenylated benzophenone derived from Garcinia species. Isogarcinol itself is formed via intramolecular cyclization of garcinol, a bioactive chalcone with antioxidant and anticancer properties . The C-14 methoxy substitution in LTK-14 was engineered to enhance specificity and reduce toxicity compared to its parent compounds. Unlike non-selective histone acetyltransferase (HAT) inhibitors like garcinol (IC50 = 7 µM for p300 inhibition), 14-methoxy IG selectively inhibits p300-HAT activity, a critical regulator of gene expression and cancer progression, without affecting PCAF-HAT . This targeted inhibition makes it a promising candidate for epigenetic therapies.

Properties

Molecular Formula |

C39H52O6 |

|---|---|

Molecular Weight |

616.8 g/mol |

IUPAC Name |

(1S,3S,9R,11R)-7-(3-hydroxy-4-methoxybenzoyl)-4,4,10,10-tetramethyl-3,9,11-tris(3-methylbut-2-enyl)-5-oxatricyclo[7.3.1.01,6]tridec-6-ene-8,13-dione |

InChI |

InChI=1S/C39H52O6/c1-23(2)12-15-27-21-38-22-28(16-13-24(3)4)37(9,10)45-34(38)31(32(41)26-14-17-30(44-11)29(40)20-26)33(42)39(35(38)43,36(27,7)8)19-18-25(5)6/h12-14,17-18,20,27-28,40H,15-16,19,21-22H2,1-11H3/t27-,28+,38+,39+/m1/s1 |

InChI Key |

GEMUMPJYCDKSDU-OAKZDBKWSA-N |

SMILES |

O=C1C(C(C2=CC=C(OC)C(O)=C2)=O)=C3OC(C)(C)[C@@H](C/C=C(C)\C)C[C@]43C[C@@H](C/C=C(C)\C)C(C)(C)[C@]1(C/C=C(C)\C)C4=O |

Isomeric SMILES |

CC(=CC[C@@H]1C[C@]23C[C@@H](C(OC2=C(C(=O)[C@@](C3=O)(C1(C)C)CC=C(C)C)C(=O)C4=CC(=C(C=C4)OC)O)(C)C)CC=C(C)C)C |

Canonical SMILES |

CC(=CCC1CC23CC(C(OC2=C(C(=O)C(C3=O)(C1(C)C)CC=C(C)C)C(=O)C4=CC(=C(C=C4)OC)O)(C)C)CC=C(C)C)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

LTK-14; LTK 14; LTK14. |

Origin of Product |

United States |

Preparation Methods

Direct Methylation of Isogarcinol

The primary route involves selective methylation at the C14 hydroxyl group of isogarcinol. Key steps include:

-

Protection of Competing Hydroxyl Groups : Isogarcinol contains multiple hydroxyl groups (e.g., C3, C13). To prevent side reactions, strategic protection (e.g., methoxy groups) is critical.

-

Alkylation with Methylating Agents : Methyl iodide (CH₃I) or dimethyl sulfate (DMSO₄) are commonly used in polar aprotic solvents (e.g., DMF or acetone) under basic conditions (e.g., NaH or K₂CO₃).

Example Protocol

-

Reagents : Isogarcinol, methyl iodide, NaH (60% in mineral oil), DMF.

-

Conditions : Stir at 80°C for 7–8 hours under inert atmosphere.

Key Reaction Parameters and Optimization

Reaction Conditions

Critical variables influencing yield and selectivity:

Protection/Deprotection Strategies

To minimize over-methylation, C3 and C13 hydroxyl groups are often protected:

-

Methoxy Protection : Achieved via treatment with CH₃I in the presence of K₂CO₃.

-

Deprotection : Acidic hydrolysis (e.g., 48% HBr) or catalytic hydrogenation.

Purification and Characterization

Chromatographic Techniques

Chemical Reactions Analysis

LTK-14 undergoes various chemical reactions, including:

Oxidation: LTK-14 can be oxidized under specific conditions to form different oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups present in LTK-14.

Substitution: LTK-14 can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.

Scientific Research Applications

LTK-14 has several scientific research applications:

Chemistry: Used as a selective inhibitor in studies involving histone acetyltransferase p300.

Biology: Investigated for its role in regulating gene expression through histone modification.

Industry: Potential applications in developing new drugs and therapeutic agents.

Mechanism of Action

LTK-14 exerts its effects by selectively inhibiting histone acetyltransferase p300. This inhibition affects the acetylation of histones, leading to changes in gene expression. The molecular targets of LTK-14 include the p300/CBP-associated factor, which plays a crucial role in regulating transcription and chromatin structure .

Comparison with Similar Compounds

Key Findings :

- 14-Methoxy IG retains p300-HAT inhibition but eliminates PCAF-HAT inhibition, unlike isogarcinol and garcinol .

- Di-substituted derivatives like LTK-15 lose HAT inhibitory activity, highlighting the importance of mono-substitution at C-14 for specificity .

Structural and Crystallographic Differences

Structural analysis reveals critical distinctions between 14-methoxy IG and isogarcinol:

| Parameter | Isogarcinol | 14-Methoxy IG |

|---|---|---|

| Crystallographic Space Group | P212121 | P212121 |

| Aromatic Ring Orientation | C9–C10–C11–C12 dihedral angle = 3° | Flipped ~180° (dihedral angle = -171°) |

| O5⋯O1 Hydrogen Bond Distance | ~3.0 Å | 3.46 Å (weaker interaction) |

| Molecular Packing Alignment | Parallel (8° between aromatic planes) | Inclined (35° between planes) |

Implications :

- The methoxy group at C-14 alters aromatic ring orientation, weakening hydrogen bonding and modifying intermolecular interactions .

- These structural changes may influence solubility, bioavailability, and target binding efficiency compared to isogarcinol .

Apoptotic and Antiproliferative Effects

Key mechanisms shared by parent compounds include:

- G2/S Cell Cycle Arrest : Disrupts DNA replication and mitosis.

- Mitochondrial Membrane Potential Loss: Triggers caspase-dependent apoptosis.

- ROS Generation : Amplifies oxidative stress in cancer cells .

Toxicity Profiles

- Garcinol: Non-specific toxicity due to broad HAT inhibition and rapid apoptosis induction .

- Isogarcinol Derivatives: Designed to mitigate toxicity via selective p300 inhibition.

Q & A

Q. What gaps in 14-methoxy IG research warrant prioritization in future studies?

- Methodology : Prioritize understudied areas:

- Pharmacokinetics : Microsomal stability assays and CYP450 inhibition profiles.

- In vivo efficacy : Orthotopic xenograft models with PK/PD modeling.

- Target specificity : Chemoproteomics (e.g., activity-based protein profiling).

Collaborative frameworks (e.g., multi-omics consortia) are critical for translational progress .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.